molecular formula C15H15N5O4S2 B2503391 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034533-67-8

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2503391
CAS No.: 2034533-67-8
M. Wt: 393.44
InChI Key: OWDXRTIWUCLWPA-UHFFFAOYSA-N
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Description

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C15H15N5O4S2 and its molecular weight is 393.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthetic Pathways : Research by Abu-Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuran derivatives, highlights a methodological approach that could potentially be applied to the synthesis of complex molecules like 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide. These synthesized compounds were explored for their anti-inflammatory and analgesic activities, suggesting a possible area of application for similarly structured compounds (Abu-Hashem et al., 2020).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Given the structural similarity, compounds like this compound may also hold potential for antimicrobial research (Bektaş et al., 2007).

Chemical Synthesis and Characterization

  • Advanced Synthetic Techniques : Papers by Clerici et al. (2002) and Padalkar et al. (2015) discuss the synthesis and characterization of sulfur and nitrogen-containing heterocycles, including triazoles. These studies provide valuable insights into the chemical properties and synthesis strategies that could be relevant for the synthesis and application of this compound (Clerici et al., 2002); (Padalkar et al., 2015).

Potential Applications in Drug Development

  • Drug Development Insights : Research into the synthesis and pharmacological evaluation of sulfur heterocyclic derivatives, such as the study by Murugavel et al. (2019), highlights the potential of thiophene and triazole-containing compounds in drug development, particularly as anticancer agents. This suggests possible research avenues for this compound in the context of therapeutic applications (Murugavel et al., 2019).

Mechanism of Action

Target of Action

It is known that organoboron compounds, which this compound is a part of, have a wide range of applications in pharmacy and biology . They are usually used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It is known that boronic ester bonds, which the compound likely contains, are widely used in the construction of stimulus-responsive drug carriers . These carriers can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Result of Action

Drug carriers based on borate linkages can load anti-cancer drugs, deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release . This suggests that the compound’s action can be influenced by various microenvironmental changes such as pH, glucose, and ATP in the organism .

Properties

IUPAC Name

2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDXRTIWUCLWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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